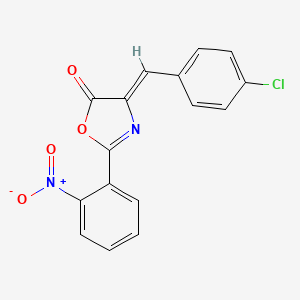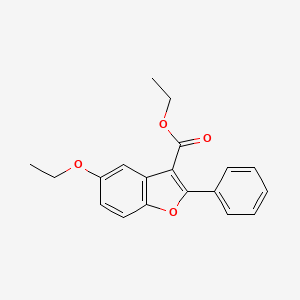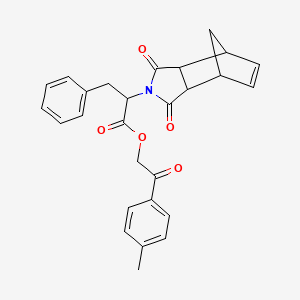
(4Z)-4-(4-chlorobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンは、オキサゾールファミリーに属する合成有機化合物です。この化合物は、オキサゾール環にクロロベンジリデン基とニトロフェニル基が結合した独自の構造によって特徴付けられます。それは、潜在的な生物活性と材料科学における応用により、科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの合成は、通常、4-クロロベンズアルデヒドと2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの縮合を伴います。この反応は、しばしば、炭酸カリウムなどの塩基の存在下、エタノールまたはメタノールなどの適切な溶媒中で行われます。反応混合物は通常、還流条件下で加熱され、目的の生成物の形成を促進します。
工業生産方法
工業規模では、この化合物の生産は、同様の合成経路を含みますが、より大量に最適化される場合があります。これには、一貫した製品品質と収率を確保するための連続フローリアクターの使用が含まれます。さらに、工業的方法には、高純度の製品を得るための再結晶またはクロマトグラフィーなどの高度な精製技術が組み込まれる場合があります。
化学反応の分析
反応の種類
(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンは、次のものを含むさまざまな化学反応を受けることができます。
酸化: ニトロフェニル基は、ニトロ誘導体を形成するように酸化される可能性があります。
還元: ニトロ基は、適切な条件下でアミノ基に還元される可能性があります。
置換: クロロベンジリデン基は、求核置換反応に参加する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: パラジウム触媒(Pd / C)または水素化ホウ素ナトリウム(NaBH₄)の存在下での水素ガス(H₂)などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、置換反応に使用できます。
主要な製品
酸化: ニトロ誘導体の形成。
還元: アミノ誘導体の形成。
置換: 置換ベンジリデン誘導体の形成。
科学研究の応用
化学
化学では、(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、その潜在的な抗菌および抗癌特性について研究されています。生物学的マクロ分子と相互作用する能力により、薬物開発と治療的用途の候補となります。
医学
医学では、この化合物の誘導体は、医薬品としての潜在的な使用について調査されています。ニトロフェニル基とクロロベンジリデン基の存在は、その生物活性を高め、薬物発見のための有望なリード化合物にします。
産業
産業セクターでは、(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンは、ポリマーやコーティングを含む高度な材料の開発に使用されています。その化学的安定性と反応性により、さまざまな産業用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。ニトロフェニル基は電子移動反応に参加することができ、クロロベンジリデン基はタンパク質または酵素の求核部位と共有結合を形成することができます。これらの相互作用は、酵素活性の阻害または細胞プロセスの混乱につながる可能性があり、その生物学的効果に貢献しています。
類似化合物との比較
類似化合物
- (4Z)-4-(4-ブロモベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オン
- (4Z)-4-(4-メチルベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オン
- (4Z)-4-(4-フルオロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オン
独自性
そのアナログと比較して、(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンは、ベンジリデン基に塩素原子が存在するため、ユニークです。この塩素原子は、化合物の反応性と生物活性を影響を与える可能性があり、他の類似の化合物とは異なります。塩素原子によって付与される特定の電子効果と立体効果は、生物学的標的や化学試薬との異なる相互作用プロファイルにつながる可能性があります。
この詳細な記事は、合成、反応、用途、作用機序、類似化合物との比較など、(4Z)-4-(4-クロロベンジリデン)-2-(2-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの包括的な概要を提供しています。
特性
分子式 |
C16H9ClN2O4 |
|---|---|
分子量 |
328.70 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-11-7-5-10(6-8-11)9-13-16(20)23-15(18-13)12-3-1-2-4-14(12)19(21)22/h1-9H/b13-9- |
InChIキー |
KKUAWQHVQQFGJI-LCYFTJDESA-N |
異性体SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)
![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)

![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)

![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)


acetate](/img/structure/B11651830.png)
